The provided literature primarily highlights the improved water solubility of brucine sulfate compared to brucine, which is attributed to the formation of the sulfate salt []. Other physical and chemical properties, such as melting point, boiling point, pH, and spectroscopic characteristics, require further investigation.
Brucine sulfate demonstrates significant potential as a bacteriostatic agent, particularly against drug-resistant strains of E. coli and S. aureus []. This property makes it a promising candidate for developing novel antibacterial treatments, especially for combating infections associated with antibiotic resistance.
Research highlights the incorporation of brucine sulfate into 3D printed bone scaffold systems constructed using selective laser sintering (SLS) technology with a poly (L-lactic acid)/poly (glycolic acid) (PLLA/PGA) matrix []. This incorporation aims to leverage the bacteriostatic properties of brucine sulfate to prevent infections, a common complication in bone defect surgery. The drug-loaded scaffolds demonstrated long-term, slow-controlled release of brucine sulfate, suggesting their potential for localized and sustained antibacterial activity within the bone defect site [].
Brucine sulfate plays a crucial role in influencing the phase behavior of lyotropic liquid crystals [, ]. Studies have investigated its impact on the cholesteric lyotropic mesophase composed of potassium laurate, 1-decanol, D2O, and ferrofluid [, ]. These studies suggest that brucine sulfate, due to its charge and molecular structure, influences the self-assembly of the liquid crystal molecules, affecting the cholesteric pitch and favoring the formation of the cholesteric discotic phase [, ]. This ability to modulate lyotropic liquid crystal properties makes brucine sulfate a valuable tool for investigating their phase behavior and potential applications in areas like sensors and displays.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5